molecular formula C10H10N2O2 B15336287 N-(3-Methyl-5-benzisoxazolyl)acetamide

N-(3-Methyl-5-benzisoxazolyl)acetamide

Cat. No.: B15336287
M. Wt: 190.20 g/mol
InChI Key: KQCTXZBHZSFOSZ-UHFFFAOYSA-N
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Description

N-(3-Methyl-5-benzisoxazolyl)acetamide is a chemical compound belonging to the class of benzisoxazoles Benzisoxazoles are bicyclic heterocyclic compounds containing nitrogen and oxygen atoms in their structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-methyl-5-benzisoxazole and acetic anhydride.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acetylation process.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed for this purpose.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involving the replacement of functional groups on the benzisoxazole ring are also possible.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different substituted benzisoxazoles.

Scientific Research Applications

N-(3-Methyl-5-benzisoxazolyl)acetamide has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-Methyl-5-benzisoxazolyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-(3-Methyl-5-benzisoxazolyl)acetamide is compared with other similar compounds to highlight its uniqueness:

  • Benzisoxazole: A similar compound with a different substituent pattern.

  • Indoxazine: Another related compound with distinct chemical properties.

  • 2-Methyl-5-benzisoxazole: A compound with a different position of the methyl group.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-(3-methyl-1,2-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C10H10N2O2/c1-6-9-5-8(11-7(2)13)3-4-10(9)14-12-6/h3-5H,1-2H3,(H,11,13)

InChI Key

KQCTXZBHZSFOSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)NC(=O)C

Origin of Product

United States

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